(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
Description
(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl-substituted phenyl group attached to a propane backbone. The stereochemistry at the second carbon (S-configuration) and the electron-withdrawing trifluoromethyl group are critical to its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJORFGDAWXSK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, also known as trifluoromethylphenylpropanamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (S)-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. It possesses a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is with a molecular weight of 239.66 g/mol.
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems.
- Dopaminergic Activity : The compound may interact with dopamine receptors, influencing dopaminergic signaling pathways relevant to conditions like schizophrenia and Parkinson's disease.
- Serotonergic Activity : Preliminary studies indicate potential effects on serotonin receptors, which could be beneficial in treating mood disorders.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the trifluoromethyl group and the phenyl moiety can significantly alter the compound's biological activity. For instance, variations in the alkyl chain length or branching can impact receptor affinity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Increased chain length | Enhanced binding to dopamine receptors |
| Altered substitution on phenyl ring | Variable effects on serotonin receptor activity |
Case Studies
- Neuropharmacological Studies : In a study involving rodent models, this compound was administered to assess its effects on locomotion and anxiety-related behaviors. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting anxiolytic properties.
- Cognitive Function : Another study evaluated the compound's impact on cognitive performance in mice subjected to stress. The results demonstrated improvements in memory retention and learning tasks, potentially through modulation of dopaminergic pathways.
Toxicology and Safety Profile
While the compound shows promising biological activities, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects observed in animal models.
Scientific Research Applications
Pharmaceutical Development
(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has been explored as an intermediate in the synthesis of various pharmaceuticals, including cinacalcet, a drug used to treat hyperparathyroidism and manage calcium levels in patients with chronic kidney disease. The synthesis of cinacalcet involves multiple steps where this compound serves as a critical precursor, demonstrating its utility in drug formulation processes .
Chiral Synthesis
The compound is noted for its chirality, which is essential in the synthesis of optically active amines. It can be produced through enzymatic methods that utilize amine transaminases, allowing for the generation of both enantiomers under mild conditions. This feature is particularly valuable in creating chiral drugs that require specific stereochemistry for efficacy .
Biochemical Research
Research indicates that this compound can interact with various biological systems, making it a candidate for studying receptor interactions and metabolic pathways. Its ability to serve as a model compound in pharmacokinetic studies allows researchers to assess drug metabolism and bioavailability .
Case Study 1: Synthesis of Optically Active Amines
A study demonstrated the successful synthesis of several optically active 1-arylpropan-2-amines using this compound as a starting material. The researchers employed a Wacker-Tsuji oxidation followed by biotransamination, achieving high conversion rates (74–92%) for the desired products. This method showcased the compound's versatility and efficiency in producing chiral amines suitable for therapeutic applications .
Case Study 2: Cinacalcet Synthesis Optimization
In the development of cinacalcet, researchers optimized the reaction conditions to improve yield and purity. The incorporation of this compound was pivotal in reducing the number of steps required for synthesis while maintaining high levels of bioactivity. This optimization is crucial for commercial production processes aimed at increasing the availability of cinacalcet in clinical settings .
Comparison with Similar Compounds
The compound is compared below with structural analogs based on substituent variations, stereochemistry, and inferred physicochemical properties.
Structural Analogues and Key Differences
Table 1: Structural Comparison
Physicochemical and Functional Implications
Lipophilicity: The trifluoromethyl group enhances lipophilicity (logP) compared to methoxy or hydroxyl substituents, improving membrane permeability . Substitution with a phenoxy group (as in CAS 1260651-23-7) may reduce logP due to the polar oxygen atom .
Steric and Electronic Effects: Tertiary amines (e.g., CAS 1081-78-3) exhibit lower basicity and reduced hydrogen-bonding capacity compared to secondary amines .
Metabolic Stability: Trifluoromethyl groups are resistant to oxidative metabolism, extending half-life compared to non-fluorinated analogs . Primary amines (e.g., CAS 109-00-6) may undergo faster N-acetylation or oxidation, reducing bioavailability .
Q & A
Q. Table 1: Comparison of Synthetic Methodologies
How can spectroscopic and crystallographic methods characterize this compound’s structure and purity?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm the trifluoromethylphenyl group (δ ~7.6 ppm for aromatic protons) and propan-2-amine backbone (δ ~2.8 ppm for methylene) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 248.1) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : SHELX software refines hydrogen-bonding networks (e.g., N–H···Cl interactions) and enantiomeric configuration .
Q. Table 2: Key Spectroscopic Data
How can researchers resolve discrepancies in pharmacological activity data for this compound?
Advanced Research Focus
Contradictions in activity data (e.g., receptor binding vs. functional assays) require:
- Dose-response validation : Replicate assays across multiple cell lines or animal models to exclude batch-specific variability .
- Statistical rigor : Use GraphPad Prism for ANOVA or nonlinear regression to assess significance (e.g., IC variability ≤20%) .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out rapid degradation in vitro vs. in vivo .
What methodologies analyze hydrogen-bonding patterns in its crystal structure?
Q. Advanced Research Focus
Q. Table 3: Hydrogen-Bonding Parameters
| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set | Reference |
|---|---|---|---|---|
| N–H···Cl | 2.12 | 165 | ||
| C–H···F (CF3) | 2.45 | 152 |
How is enantiomeric purity ensured during synthesis, and what analytical techniques validate it?
Q. Basic Research Focus
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Confirm (2S) configuration via Cotton effects at 220-250 nm .
What in vitro models are suitable for assessing its pharmacokinetic properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
